molecular formula C8H15NO7 B13808859 Acetamide,N-SS-D-galactopyranosyl-N-hydroxy- CAS No. 85339-17-9

Acetamide,N-SS-D-galactopyranosyl-N-hydroxy-

Cat. No.: B13808859
CAS No.: 85339-17-9
M. Wt: 237.21 g/mol
InChI Key: XNGRTBJPTAUBTF-DWOUCZDBSA-N
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Description

Acetamide, N-SS-D-galactopyranosyl-N-hydroxy- is a specialized chemical compound with the molecular formula C8H15NO7 and a molecular weight of 237.207 g/mol . This compound is characterized by its unique structure, which includes a galactopyranosyl group and a hydroxyacetamide moiety. It is primarily used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-SS-D-galactopyranosyl-N-hydroxy- typically involves the reaction of galactopyranosyl derivatives with hydroxyacetamide under controlled conditions. One common method includes the use of galactopyranosyl chloride and hydroxyacetamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of Acetamide, N-SS-D-galactopyranosyl-N-hydroxy- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures, including chromatography and spectroscopy, are employed to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-SS-D-galactopyranosyl-N-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetamide, N-SS-D-galactopyranosyl-N-hydroxy- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of carbohydrate-protein interactions and glycosylation processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Acetamide, N-SS-D-galactopyranosyl-N-hydroxy- involves its interaction with specific molecular targets, such as enzymes and receptors. The galactopyranosyl group facilitates binding to carbohydrate-recognizing proteins, while the hydroxyacetamide moiety can interact with active sites of enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N-SS-D-galactopyranosyl-N-hydroxy- is unique due to its specific combination of a galactopyranosyl group and a hydroxyacetamide moiety. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

CAS No.

85339-17-9

Molecular Formula

C8H15NO7

Molecular Weight

237.21 g/mol

IUPAC Name

N-hydroxy-N-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]acetamide

InChI

InChI=1S/C8H15NO7/c1-3(11)9(15)8-7(14)6(13)5(12)4(2-10)16-8/h4-8,10,12-15H,2H2,1H3/t4-,5+,6+,7-,8-/m1/s1

InChI Key

XNGRTBJPTAUBTF-DWOUCZDBSA-N

Isomeric SMILES

CC(=O)N([C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O

Canonical SMILES

CC(=O)N(C1C(C(C(C(O1)CO)O)O)O)O

Origin of Product

United States

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